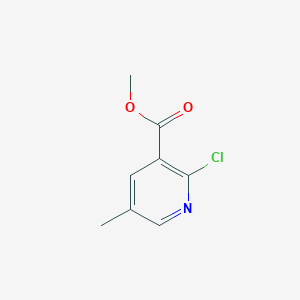
Methyl 2-chloro-5-methylnicotinate
Overview
Description
Methyl 2-chloro-5-methylnicotinate (M2CMN) is an organic compound with the chemical formula C7H7ClN2O2. It is a derivative of the nicotinic acid family, and is used in various scientific research applications, including biochemical and physiological experiments. M2CMN is an important compound for research, as it is relatively non-toxic and has a wide range of applications.
Scientific Research Applications
Synthesis and Manufacturing Improvement
- Methyl 2-chloro-5-methylnicotinate plays a role in the synthesis of certain medical compounds. For instance, it has been used in the development of an efficient route for manufacturing key intermediates in the preparation of P2Y12 antagonists, which are important in the treatment of thrombosis. The process enhancements led to significant improvements in yield and purity, facilitating the clinical development of these compounds (Bell et al., 2012).
Chemical Reactions and Biological Stability
- Methyl 2-chloro-5-methylnicotinate undergoes various chemical reactions that are significant in synthetic chemistry. It has been used in the preparation of pyridine acid and AZD1283, a selective and reversible antagonist of the P2Y12 receptor, highlighting its role in the synthesis of pharmacologically relevant compounds (Andersen et al., 2013). Additionally, its stability in aqueous solutions has been investigated, showing its potential for use in various clinical applications without significant degradation over time (Ross & Katzman, 2008).
Application in Plant Growth Regulation
- Research has been conducted on the physiological activity of methyl 2-chloro-5-methylnicotinate and related compounds in plant growth regulation. This research contributes to the understanding of how various chemical substitutions, such as chloro- and methyl-substitutions, impact the growth-promoting activities of these compounds (Pybus et al., 1959).
Environmental and Agricultural Applications
- Methyl 2-chloro-5-methylnicotinate has been studied for its potential in environmental and agricultural applications. For instance, its derivatives have been investigated for their photochemical isomerization and antimicrobial activity, which can be relevant in the development of new agricultural chemicals (Gangadasu et al., 2009). Additionally, its structural isomers and related compounds have been evaluated for mutagenic activities, highlighting the importance of understanding the environmental impact of such chemicals (Kamoshita et al., 2010).
Chemical Structure and Coordination Compounds
- The structural diversity of coordination assemblies involving methyl 2-chloro-5-methylnicotinate has been explored. These studies provide insights into the synthesis of coordination complexes and their potential applications in various fields, including materials science and catalysis (Li et al., 2014).
Safety Evaluation
- The safety of methyl 2-chloro-5-methylnicotinate and related compounds has been assessed, particularly in their use as biocides for processing coatings and paper products. Such evaluations are crucial for ensuring consumer safety and for regulatory compliance (Flavourings, 2010).
properties
IUPAC Name |
methyl 2-chloro-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKUGIKLNXFRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469797 | |
| Record name | Methyl 2-chloro-5-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-methylnicotinate | |
CAS RN |
65169-43-9 | |
| Record name | Methyl 2-chloro-5-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

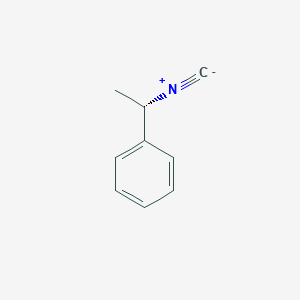
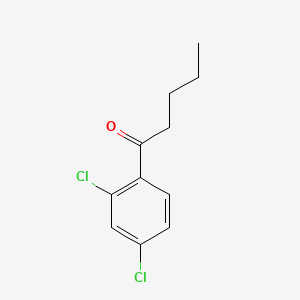
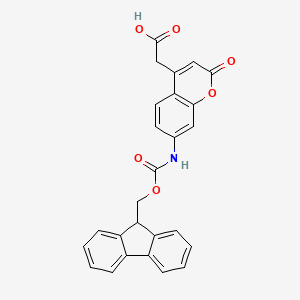
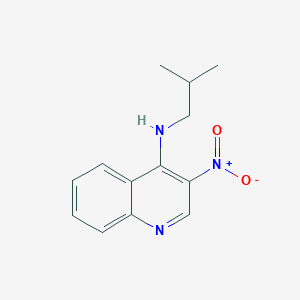
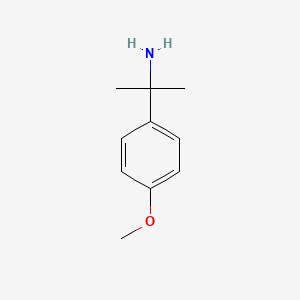
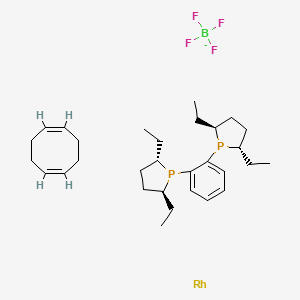
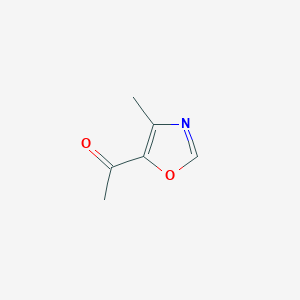
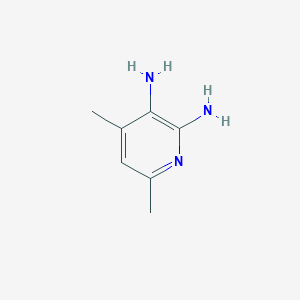
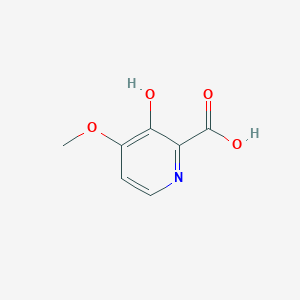
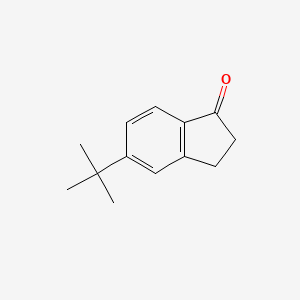
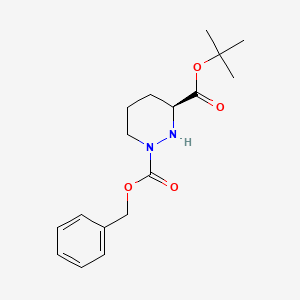
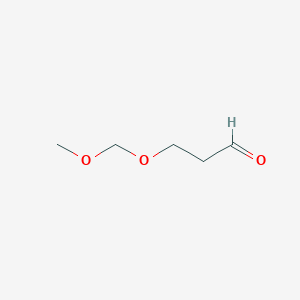
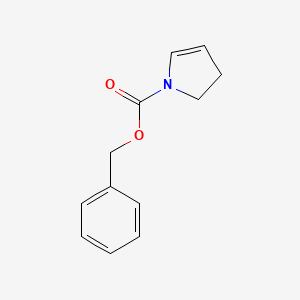
![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)